Welcome to the BenchChem Online Store!
molecular formula C11H12N2O5 B8668126 4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid

4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid

Cat. No. B8668126
M. Wt: 252.22 g/mol
InChI Key: CRHJDPGLFDNPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05453533

Procedure details

Compound 17 (0.200 g, 0.652 mmol) was dissolved in 0.1N NaOH (7.93 mL) and stirred at room temperature for 2 hours. The alkaline aqueous layer was acidified to pH 2 with cone HCl, extracted with ethyl acetate (2×15 mL), and the extracts were dried (Na2SO4) and concentrated on a rotary evaporator to give only 8 mg of 109. The aqueous layer was concentrated on a rotary evaporator to 25% of the original volume, cooled, and the solid which separated was filtered. This was dried under vacuum to give 109 (60 mg, 58% yield) as a white solid: mp 214°-215° C.
Name
Compound 17
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.93 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][C:6]=1[NH:15][C:16](=[O:22])[CH2:17][O:18]C(=O)C)(=[O:3])[CH3:2].Cl>[OH-].[Na+]>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[NH:15][C:16](=[O:22])[CH2:17][OH:18])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Compound 17
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=O)OC)C=C1)NC(COC(C)=O)=O
Name
Quantity
7.93 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=O)O)C=C1)NC(CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: CALCULATEDPERCENTYIELD 4.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.